

Validating FAPI-34 Imaging: A Head-to-Head Comparison with Histopathology

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-34 imaging with the gold standard of histopathology for the assessment of Fibroblast Activation Protein (FAP) expression in tumors. The data presented herein is supported by experimental evidence from multiple studies, offering a comprehensive overview for researchers and clinicians in oncology and drug development.

Quantitative Data Presentation

The following tables summarize the quantitative correlation between **FAPI-34** Positron Emission Tomography (PET) imaging metrics, primarily the maximum Standardized Uptake Value (SUVmax), and the histopathological expression of FAP, typically assessed by immunohistochemistry (IHC).



Study Cohort	FAPI Tracer	Correlation Metric	Correlation Coefficient (r)	P-value	Reference
Various Solid Cancers (n=15)	68Ga-FAPI- 46	SUVmax vs. FAP IHC score	0.781	<0.001	[1][2][3]
Pancreatic Adenocarcino ma	68Ga-FAPI	SUVmax vs. FAP IHC score	0.48	0.04	[4]
Gastrointestin al Stromal Tumor (GIST) (n=9)	68Ga-DOTA- FAPI-04	SUVmax vs. FAP IHC score	0.8733	0.0037	[5]
Bone and Soft-Tissue Sarcomas (n=47)	68Ga-FAPI	FAPI uptake vs. FAP IHC expression	0.43	0.03	[6]
Lung Adenocarcino ma (Stage IA)	18F-FAPI-04	SUVmax vs. FAP-IHC score	0.64	0.005	[7]
Various Cancers (n=61)	68Ga-FAPI	SUVmax vs. overall FAP IHC score	0.352	0.005	[8]



FAPI Tracer	Cancer Type	FAPI PET/CT Sensitivit y	FAPI PET/CT Specificit y	FAPI PET/CT Positive Predictiv e Value (PPV)	Histopath ology Validation	Referenc e
68Ga-Ga- FAPI-46	Various Cancers	-	-	90% (per- patient)	Immunohis tochemical FAP staining	[9]
68Ga-Ga- FAPI-46	Sarcoma	96% (per- patient)	-	100% (per- patient)	Histopathol ogy	[6]
68Ga- DOTA- FAPI-04	Breast Cancer	100%	96.5%	-	Histopathol ogically confirmed	[10]
18F-AIF- NOTA- FAPI-04	Multiple Malignant Tumors	81.8% (lymph nodes)	-	-	Histological analysis	[11]

Experimental Protocols FAPI-34 PET/CT Imaging Protocol

This protocol outlines a general procedure for 68Ga-FAPI PET/CT imaging. Specific parameters may vary based on the scanner and institutional guidelines.

Patient Preparation:

- No specific dietary preparation, such as fasting, is required.
- Patients should be well-hydrated.
- Patients should void immediately before the scan to minimize bladder activity artifacts.[12]

Radiotracer Administration:



 An intravenous (IV) injection of 100-200 MBq of a 68Ga-labeled FAPI compound is administered.[12]

Image Acquisition:

- PET scans are typically initiated 20-60 minutes after tracer injection.[12] Some studies have
 used imaging times as early as 10 minutes and as late as 3 hours post-injection to assess
 tracer kinetics.[12][13]
- A low-dose CT scan is performed for attenuation correction and anatomical localization.
- Whole-body PET imaging is acquired from the vertex to the mid-thigh.

FAP Immunohistochemistry (IHC) Protocol

This protocol provides a standardized method for detecting FAP expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Tissue Preparation:

- Cut FFPE tissue sections at 4-5 µm thickness and mount them on positively charged slides.
- Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0)
 and heating at 90-100°C for 20-48 minutes.[14][15]
- Allow slides to cool to room temperature.

Staining Procedure:

- Block endogenous peroxidase activity using a 0.3% hydrogen peroxide solution.
- Block non-specific binding with a protein block or normal serum for 30-60 minutes.
- Incubate with a primary anti-FAP antibody (e.g., clone SP325) at a predetermined optimal dilution for 60 minutes at room temperature or overnight at 4°C.[14][15]



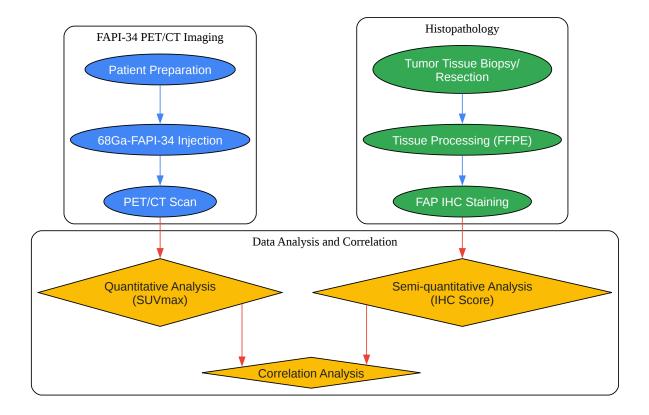
- Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Visualize the staining using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of FAP expression.
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate the slides and mount with a permanent mounting medium.

Interpretation:

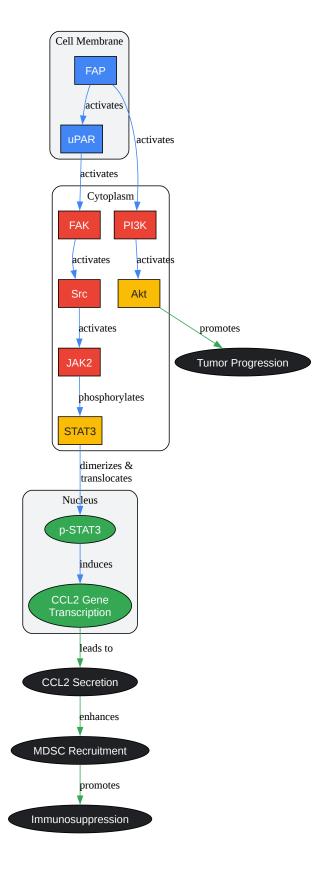
- FAP expression is typically observed in the cytoplasm and membrane of cancer-associated fibroblasts (CAFs) within the tumor stroma.
- Staining intensity and the percentage of positive cells are scored to provide a semiquantitative measure of FAP expression.

Mandatory Visualization









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